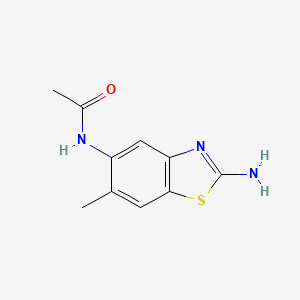

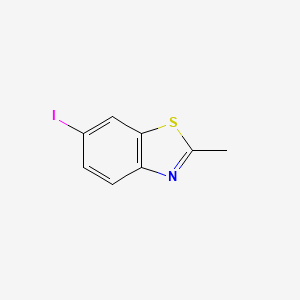

N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain it . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .Chemical Reactions Analysis

The synthesis of “N-(3-Amino-4-methylphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the coexistence of parallel by-products and serial by-products .Scientific Research Applications

Medicinal Chemistry

Summary of the Application

“N-(3-Amino-4-methylphenyl)thiophene-2-carboxamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry .

Methods of Application or Experimental Procedures

In the existing synthetic process, two routes are well known for its manufacture. The primary raw materials used are 4-methyl-3-nitroaniline or 4-methylbenzene-1,3-diamine . A continuous flow microreactor system was developed to synthesize it and determine intrinsic reaction kinetics parameters .

Results or Outcomes

By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Organic Semiconductors

Summary of the Application

Thiophene-mediated molecules, such as “N-(3-Amino-4-methylphenyl)thiophene-2-carboxamide”, have a prominent role in the advancement of organic semiconductors .

Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives

Summary of the Application

“N-(3-Amino-4-methylphenyl)thiophene-2-carboxamide” can be used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .

Methods of Application or Experimental Procedures

The compound is heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, it can react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Results or Outcomes

The compound was successfully used to synthesize thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .

Nonsteroidal Anti-Inflammatory Drug and Dental Anesthetic

Summary of the Application

“N-(3-Amino-4-methylphenyl)thiophene-2-carboxamide” can be used in the synthesis of nonsteroidal anti-inflammatory drugs and dental anesthetics .

properties

IUPAC Name |

N-(3-amino-4-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOENHNIOLUQALG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-methylphenyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)